4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
Description
4-[(1E)-3-(2,4-Dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a synthetic organic compound characterized by a conjugated α,β-unsaturated ketone backbone linked to a 2,4-dimethylphenyl group and esterified with a 2-thiophenecarboxylate moiety. The (1E)-configuration of the propenyl group ensures planar geometry, which may enhance π-π interactions and photostability.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dimethylphenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3S/c1-15-5-11-19(16(2)14-15)20(23)12-8-17-6-9-18(10-7-17)25-22(24)21-4-3-13-26-21/h3-14H,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOYFZZAPUYJX-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, with the empirical formula C22H18O3S and a molecular weight of 362.44 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, related compounds have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 and THP-1 cells. These effects are mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation .
Antioxidant Activity
The compound's structural features suggest potential antioxidant activity. Thiophenecarboxylates are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage .
Antimicrobial Effects
Research has indicated that compounds with similar structures possess antimicrobial properties. The presence of the thiophene moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .
Case Studies
- In Vivo Studies : In a study focusing on acute lung injury models, a related compound demonstrated significant improvements in survival rates and reduction in lung inflammation when administered prior to exposure to lipopolysaccharides (LPS). This suggests that derivatives of thiophenecarboxylates could be effective in treating inflammatory conditions .
- Cell Line Experiments : In vitro experiments using J774A.1 macrophages showed that treatment with related compounds resulted in decreased levels of inflammatory markers and improved cellular viability under stress conditions induced by LPS .
The biological activities of this compound can be attributed to several mechanisms:
- NF-κB Inhibition : Compounds have been shown to inhibit NF-κB activation, leading to reduced expression of inflammatory cytokines.
- Free Radical Scavenging : The thiophene structure may facilitate the donation of electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into microbial membranes, altering permeability and leading to cell death.
Scientific Research Applications
Basic Information
- Empirical Formula : C22H18O3S
- Molecular Weight : 362.44 g/mol
Structural Characteristics
The structure of 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate features a phenyl group attached to a thiophene carboxylate, indicating potential reactivity and interaction with biological systems.
Pharmacological Potential
Research has indicated that compounds similar to this compound exhibit significant biological activity. Studies suggest that these compounds may possess anti-inflammatory and anti-cancer properties. For instance:
- Case Study : A study published in Molecules highlighted the synthesis of similar compounds that demonstrated cytotoxic effects against various cancer cell lines, suggesting the potential for therapeutic applications in oncology .
Agricultural Applications
The compound's structural features may also allow it to function as an agrochemical. Its potential use as a pesticide or herbicide is under investigation due to its ability to interact with specific biological pathways in plants and pests.
- Case Study : Research on related thiophene derivatives has shown effectiveness in pest control, indicating that further exploration of this compound could lead to novel agricultural solutions .
Material Science
The unique properties of thiophene derivatives have led to their exploration in material science, particularly in the development of organic semiconductors and photovoltaic materials.
- Data Table: Comparison of Thiophene Derivatives in Material Science Applications
| Compound Name | Application Type | Key Findings |
|---|---|---|
| Thiophene A | Organic Semiconductor | High charge mobility |
| Thiophene B | Photovoltaic Material | Enhanced light absorption |
| This compound | Potential for high efficiency devices | Needs further testing for stability |
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Utilizing aldehydes and ketones under acidic conditions.
Reaction Mechanism
The reaction mechanism typically involves nucleophilic attack by the thiophene carboxylic acid on the propenone derivative, leading to the formation of the desired product.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The thiophenecarboxylate ester moiety (highlighted in the compound’s structure) is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Base-Catalyzed Hydrolysis :
Reaction with aqueous NaOH could yield the corresponding thiophenecarboxylic acid and phenolic intermediate.Similar ester hydrolysis mechanisms are well-documented in organocatalytic systems involving γ-butyrolactones .
-
Transesterification :
Reaction with alcohols (e.g., methanol) in the presence of acid catalysts may produce methyl thiophenecarboxylate derivatives .
Conjugated Enone Reactivity
The α,β-unsaturated ketone (propenylphenyl group) is a candidate for:
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Michael Additions :
Nucleophiles (e.g., amines, thiols) could attack the β-carbon, forming adducts. For instance, reaction with ethylenediamine might yield a β-amino ketone derivative. -
Diels-Alder Cycloadditions :
The enone system could act as a dienophile in reactions with dienes (e.g., 1,3-butadiene), forming six-membered cyclic products .
Reduction Reactions
The ketone and ester groups may undergo selective reduction:
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Catalytic Hydrogenation :
Using H<sub>2</sub> and Pd/C, the α,β-unsaturated ketone could be reduced to a saturated alcohol, while the ester remains intact. -
Borohydride Reduction :
NaBH<sub>4</sub> might selectively reduce the ketone to a secondary alcohol .
Photochemical and Thermal Stability
While no direct data exists for this compound, structurally similar thiophene esters exhibit:
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Photodegradation : UV light exposure may cleave the ester bond or induce isomerization in the propenyl group.
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Thermal Decomposition : Heating above 200°C could lead to decarboxylation or fragmentation of the thiophene ring .
Key Challenges and Research Gaps
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Lack of Experimental Data : No peer-reviewed studies explicitly detail reactions of this compound.
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Structural Complexity : The conjugated system may lead to competing reaction pathways requiring precise kinetic control.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
The 2,4-dimethylphenyl group in the target compound is a common motif in UV stabilizers and pesticides. For example:
- Triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxyphenyl)-s-triazine) leverage the 2,4-dimethylphenyl group for enhanced UV absorption and radical scavenging .
- Benzamides like N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride (BTS 27271-HCl) utilize the same substituent for herbicidal activity, suggesting that the dimethylphenyl group may improve lipid solubility and membrane permeability .
Molecular Weight and Functional Group Diversity
The higher molecular weight of the target compound compared to BTS 27271-HCl may reduce volatility, while its conjugated system could improve light absorption efficiency relative to non-conjugated analogs.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Knoevenagel condensation to form the α,β-unsaturated ketone intermediate, followed by esterification with 2-thiophenecarboxylic acid. Key optimization strategies include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates.
- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during esterification .
- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the propenyl group and ester linkage. Aromatic protons in the 2,4-dimethylphenyl group typically appear as doublets (δ 6.8–7.2 ppm) .
- XRD analysis : Single-crystal X-ray diffraction to resolve stereochemistry and confirm the (1E)-configuration of the propenyl group. Data refinement using software like SHELXL is recommended .
- IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and thiophene C-S bonds (680–710 cm⁻¹) .
Q. What are the challenges in achieving regioselective synthesis of the α,β-unsaturated ketone moiety?
- Methodological Answer : Steric hindrance from the 2,4-dimethylphenyl group can lead to competing reaction pathways. Strategies include:
- Directed ortho-metalation : Using directing groups (e.g., methoxy) to control electrophilic substitution .
- Microwave-assisted synthesis : Reduced reaction times to favor kinetic over thermodynamic products .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example, the thiophene ring often exhibits higher electron density, making it reactive toward electrophiles .
- Charge distribution mapping : Identify partial charges on carbonyl oxygen and thiophene sulfur to rationalize hydrogen-bonding interactions in crystal packing .
- Transition state modeling : Simulate reaction pathways (e.g., keto-enol tautomerism) using Gaussian 09 with B3LYP/6-31G(d) basis sets .
Q. How can contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results) be resolved?
- Methodological Answer :
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities like unreacted thiophenecarboxylic acid can skew bioassays .
- Cell-line specificity : Test across multiple models (e.g., RAW 264.7 macrophages vs. primary cells) to assess context-dependent activity .
- Dose-response profiling : Compare EC₅₀ values across studies to identify potency thresholds .
Q. What strategies are effective for analyzing intermolecular interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify close contacts (e.g., C-H···O, π-π stacking) using CrystalExplorer. For example, the 2-thiophenecarboxylate group often participates in C-H···O interactions with adjacent aromatic rings .
- Packing diagrams : Visualize using Mercury software to identify layered or helical packing motifs influenced by substituent groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
